molecular formula C8H5BrFN B1294248 3-Bromo-2-fluorophenylacetonitrile CAS No. 874285-03-7

3-Bromo-2-fluorophenylacetonitrile

Cat. No.: B1294248
CAS No.: 874285-03-7
M. Wt: 214.03 g/mol
InChI Key: JKRBRQNAVKGEHZ-UHFFFAOYSA-N
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Description

3-Bromo-2-fluorophenylacetonitrile: is a chemical compound with the empirical formula C8H5BrFN and a molecular weight of 214.03 g/mol . It is a liquid at room temperature and is characterized by the presence of both bromine and fluorine atoms attached to a phenyl ring, along with an acetonitrile group. The compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

This compound is classified as acutely toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. After handling, one should wash their skin thoroughly. It should not be eaten, drunk, or smoked when using this product .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Bromo-2-fluorophenylacetonitrile typically involves the bromination and fluorination of phenylacetonitrile derivatives. One common method includes the following steps:

    Bromination: Phenylacetonitrile is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride or cesium fluoride under appropriate conditions to obtain the final product.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-fluorophenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other compounds .

Scientific Research Applications

3-Bromo-2-fluorophenylacetonitrile is widely used in scientific research due to its versatile properties. Some of its applications include:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceutical compounds.

    Organic Reactions: The compound is used in organic synthesis to create complex molecules for research purposes.

    Materials Science: It is employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-fluorophenylacetonitrile involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms allows it to participate in various chemical reactions, leading to the formation of different products. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with other molecules .

Comparison with Similar Compounds

  • 2-Bromo-3-fluorophenylacetonitrile
  • 4-Bromo-2-fluorophenylacetonitrile
  • 3-Bromo-4-fluorophenylacetonitrile

Comparison: 3-Bromo-2-fluorophenylacetonitrile is unique due to the specific positions of the bromine and fluorine atoms on the phenyl ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may exhibit different chemical properties and reactivity patterns, making it valuable for specific research applications .

Properties

IUPAC Name

2-(3-bromo-2-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-3-1-2-6(4-5-11)8(7)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRBRQNAVKGEHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650422
Record name (3-Bromo-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874285-03-7
Record name (3-Bromo-2-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromo-2-fluorophenyl)acetonitrile
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